molecular formula C13H18N2O3S2 B2412617 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide CAS No. 1188363-16-7

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide

Cat. No.: B2412617
CAS No.: 1188363-16-7
M. Wt: 314.42
InChI Key: IKFHVFFVEIGPDW-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a methylsulfonyl group and a 4-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Attachment of the 4-(methylthio)phenyl Group: This can be accomplished through nucleophilic substitution reactions using 4-(methylthio)phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide: shares structural similarities with other sulfonyl and thioether-containing compounds.

    N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide: Lacks the methylsulfonyl group.

    1-(methylsulfonyl)pyrrolidine-2-carboxamide: Lacks the 4-(methylthio)phenyl group.

Uniqueness

The presence of both the methylsulfonyl and 4-(methylthio)phenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

Biological Activity

1-(Methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S. The compound features a pyrrolidine ring, a carboxamide functional group, and substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The inhibition of COX-2 has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory conditions .

In vitro Studies

Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain structural analogs can effectively suppress COX-2 activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

CompoundTargetIC50 Value (μM)Reference
This compoundCOX-20.04 ± 0.01
CelecoxibCOX-20.04 ± 0.01

In vivo Studies

In vivo studies have shown that similar compounds can induce tumor regression in animal models. For example, a related pyrrolidine derivative demonstrated significant efficacy in inhibiting tumor growth in xenograft models at doses as low as 15 mg/kg . These findings suggest potential applications in oncology.

Case Study 1: Anti-inflammatory Activity

A study involving the administration of pyrrolidine derivatives showed promising results in reducing inflammation in carrageenan-induced paw edema models. The tested compounds significantly reduced swelling compared to control groups, indicating their potential as anti-inflammatory agents .

Case Study 2: Cancer Therapeutics

In another study focused on cancer treatment, a compound structurally related to this compound was evaluated for its ability to inhibit MDM2, a protein that regulates the tumor suppressor p53. The results indicated that the compound could effectively modulate p53 activity and induce apoptosis in cancer cells .

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)-1-methylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-19-11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)20(2,17)18/h5-8,12H,3-4,9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFHVFFVEIGPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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